molecular formula C19H22N2O3S B11942496 Ethyl 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Ethyl 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B11942496
M. Wt: 358.5 g/mol
InChI Key: DCBAMLFXORPSJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Ethyl 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves multiple steps. One common method includes the reaction of aromatic boronic acids with intermediate compounds using palladium acetate as a catalyst and cesium carbonate as a base in an aqueous ethanol solution under an argon atmosphere . This reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Ethyl 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

    Cyclization: Cyclization reactions can be induced to form more complex ring structures.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA), leading to antiproliferative effects and cell death .

Comparison with Similar Compounds

Ethyl 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

ethyl 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C19H22N2O3S/c1-3-24-19(23)17-14-8-9-21(11-16(14)25-18(17)20)10-15(22)13-6-4-12(2)5-7-13/h4-7H,3,8-11,20H2,1-2H3

InChI Key

DCBAMLFXORPSJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC(=O)C3=CC=C(C=C3)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.